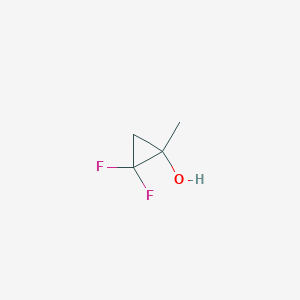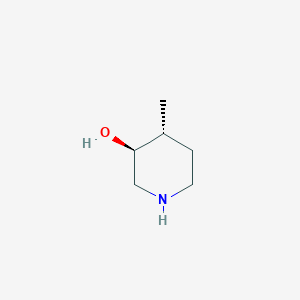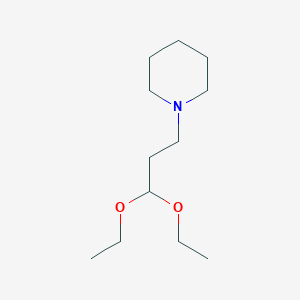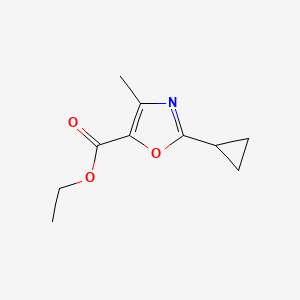
2-环丙基-4-甲基-1,3-恶唑-5-甲酸乙酯
描述
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.22 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is 1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is a solid at room temperature . The compound has a molecular weight of 195.22 .科学研究应用
合成技术
2-环丙基-4-甲基-1,3-恶唑-5-甲酸乙酯一直是高效合成技术开发的重点。例如,一项研究描述了 2-硫代-2,3-二氢-1,3-恶唑-5-甲酸乙酯的无溶剂合成,展示了绿色和更有效化学合成方法的进步 (Yavari, Hossaini, Souri, & Sabbaghan, 2008)。
反应机理
研究了 2,2-二甲氧基环丙烷-1-甲酸乙酯与 RuO4 的反应,证明了氧化开环,并突出了该化合物在研究复杂反应机理中的效用 (Graziano, Lasalvia, Piccialli, & Sica, 1996)。
药物应用
在药物研究中,该化合物用于制备 7-氯-1-环丙基-6-氟-1,4-二氢-5-甲基-4-氧代-1,8-萘啶-3-甲酸乙酯,说明了其在药物开发中的潜力 (Kiely, 1991)。
抗菌和抗氧化研究
该化合物还被纳入合成具有抗菌和抗氧化特性的新分子的研究中,证明了其在药物化学中的重要性 (Raghavendra 等,2016)。
结构分析
其衍生物的晶体结构已被研究,为晶体学和材料科学领域做出了宝贵的见解 (Boechat 等,2016)。
安全和危害
生化分析
Biochemical Properties
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate to the active site of the enzyme, thereby modulating its catalytic activity .
Cellular Effects
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it may upregulate or downregulate the expression of genes involved in oxidative stress responses, thereby impacting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity . It can act as an enzyme inhibitor or activator, depending on the context of the interaction . Additionally, ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate can lead to cumulative effects on cellular function, such as altered metabolic activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range results in a significant change in biological activity .
Metabolic Pathways
Ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The interaction with cofactors, such as NADPH, is essential for the enzymatic activity involved in its metabolism .
Transport and Distribution
Within cells and tissues, ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)11-9(14-8)7-4-5-7/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUXQYTUXMXPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)
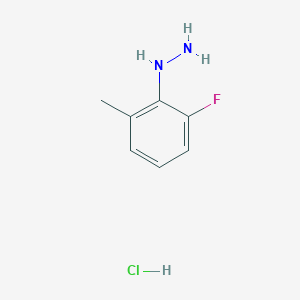


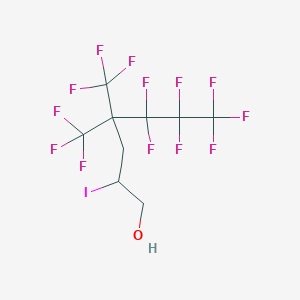
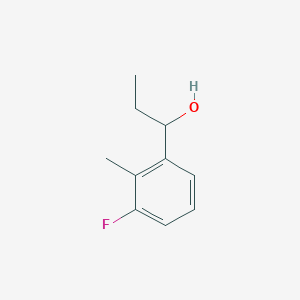
![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
